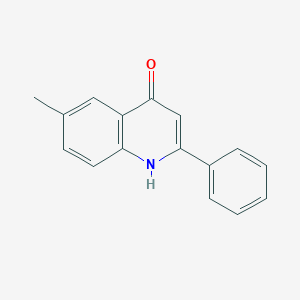

4-Hydroxy-6-methyl-2-phenylquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methyl-2-phenyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO/c1-11-7-8-14-13(9-11)16(18)10-15(17-14)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWRQHHJAXCNFGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=CC2=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352648 | |

| Record name | 4-Hydroxy-6-methyl-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1148-49-8 | |

| Record name | 4-Hydroxy-6-methyl-2-phenylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1148-49-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and characterization of 4-Hydroxy-6-methyl-2-phenylquinoline

An In-depth Technical Guide to the Synthesis and Characterization of 4-Hydroxy-6-methyl-2-phenylquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a heterocyclic compound of significant interest in medicinal chemistry. This document delves into the strategic selection of synthetic pathways, offering a detailed, field-tested experimental protocol based on the Conrad-Limpach synthesis. The causality behind experimental choices, from reagent selection to reaction conditions, is thoroughly explained to provide a deeper understanding of the process. Furthermore, this guide outlines a multi-faceted characterization workflow, employing a suite of spectroscopic and chromatographic techniques to ensure the structural integrity and purity of the synthesized compound. Each protocol is designed as a self-validating system, emphasizing the cross-verification of data from orthogonal analytical methods. This guide is intended to serve as a practical and authoritative resource for researchers engaged in the synthesis and development of novel quinoline-based compounds.

Introduction: The Significance of the 4-Hydroxyquinoline Scaffold

Quinolines and their derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous natural products and synthetic pharmaceuticals.[1] The 4-hydroxyquinoline (or 4-quinolone) scaffold, in particular, is a privileged structure in drug discovery, exhibiting a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][3] The specific substitution pattern of this compound confers a unique combination of lipophilicity and hydrogen bonding capabilities, making it a valuable target for synthetic chemists and a promising lead for further functionalization and pharmacological screening.[4]

This guide provides an in-depth exploration of a reliable synthetic route to this target molecule and a rigorous analytical framework for its characterization, ensuring a high degree of confidence in the final product's identity and purity.

Synthesis of this compound: A Strategic Approach

The synthesis of 4-hydroxyquinolines has been a subject of extensive study for over a century, with several named reactions developed for their construction, including the Skraup, Doebner-von Miller, and Conrad-Limpach syntheses.[1][5] For the specific synthesis of this compound, the Conrad-Limpach synthesis is the method of choice due to its directness and reliability in forming the 4-hydroxyquinoline core from readily available starting materials.[6][7]

The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester.[6] This reaction proceeds in two key stages: the initial formation of a β-aminoacrylate (an enamine) at moderate temperatures, followed by a high-temperature thermal cyclization to afford the final 4-hydroxyquinoline product.[7][8]

Reaction Mechanism: A Stepwise Perspective

The causality of the Conrad-Limpach synthesis is rooted in the sequential reactivity of the chosen precursors. The mechanism unfolds as follows:

-

Nucleophilic Attack and Dehydration: The synthesis begins with the nucleophilic attack of the amino group of p-toluidine on the ketone carbonyl of ethyl benzoylacetate. This step is favored over attack at the ester carbonyl due to the higher electrophilicity of the ketone. This is followed by dehydration to form a Schiff base, which rapidly tautomerizes to the more stable conjugated enamine intermediate.[6]

-

Thermal Electrocyclic Ring Closing: The critical step is the high-temperature intramolecular cyclization. Heating to temperatures around 250 °C provides the necessary activation energy for the enamine to undergo a 6-π electrocyclization, attacking the aromatic ring.[6][7] This step temporarily breaks the aromaticity of the aniline ring, hence the requirement for harsh thermal conditions.[5]

-

Rearomatization and Tautomerization: The subsequent elimination of ethanol re-establishes aromaticity and forms the quinoline ring system. The final product, this compound, exists in a tautomeric equilibrium with its keto form, 6-methyl-2-phenyl-1,4-dihydroquinolin-4-one.[6][9] Spectroscopic evidence typically indicates that the quinolone (keto) form predominates in the solid state.[6]

Visualization of the Synthetic Pathway

Caption: Workflow for the Conrad-Limpach Synthesis.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with checkpoints for monitoring reaction progress.

Materials:

-

p-Toluidine

-

Ethyl benzoylacetate

-

Diphenyl ether (or Dowtherm A) as a high-boiling solvent[5]

-

Ethanol

-

Hexanes

-

Hydrochloric acid (for workup, optional)

-

Sodium hydroxide (for workup, optional)

Procedure:

Step 1: Formation of the Enamine Intermediate

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of p-toluidine and ethyl benzoylacetate.

-

Add a minimal amount of a suitable solvent like toluene or ethanol to facilitate mixing, along with a catalytic amount of a weak acid (e.g., acetic acid) to promote condensation.

-

Heat the mixture to reflux (approx. 140-160°C). The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.

-

Once the theoretical amount of water has been collected, remove the low-boiling solvent under reduced pressure to yield the crude enamine intermediate.

Step 2: Thermal Cyclization

-

To the flask containing the crude enamine, add a high-boiling solvent such as diphenyl ether. The choice of solvent is critical as it must reach the high temperatures required for cyclization without decomposing.[5][10]

-

Heat the mixture to approximately 250 °C with vigorous stirring. The reaction is typically complete within 30-60 minutes.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC), observing the disappearance of the enamine spot and the appearance of the product spot.

Step 3: Isolation and Purification

-

Allow the reaction mixture to cool to room temperature. As it cools, the product should precipitate out of the diphenyl ether.

-

Dilute the cooled mixture with hexanes to further decrease the solubility of the product and facilitate precipitation.

-

Collect the solid product by vacuum filtration and wash thoroughly with hexanes to remove the residual high-boiling solvent.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Note on Purification by Chromatography: Quinoline derivatives can exhibit tailing on standard silica gel due to the interaction of the basic nitrogen with acidic silanol groups. To mitigate this, it is often beneficial to use a mobile phase containing a small amount of a basic modifier like triethylamine (0.5-2%) or to use an alternative stationary phase such as neutral alumina.[11]

Comprehensive Characterization

Confirming the identity and purity of the synthesized this compound requires a multi-pronged analytical approach. The data from each technique should be corroborative, providing a complete and validated profile of the compound.

Spectroscopic Analysis

¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the electronic environment and connectivity of hydrogen atoms. The expected signals for this compound would include:

-

A singlet for the methyl group protons (~2.4 ppm).

-

Multiplets in the aromatic region (7.0-8.5 ppm) corresponding to the protons on the quinoline and phenyl rings.

-

A singlet for the vinyl proton on the quinoline ring.

-

A broad singlet at a downfield chemical shift (>10 ppm) corresponding to the hydroxyl/amide proton, which may be exchangeable with D₂O.[12][13]

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. Key expected signals include:

-

A signal for the methyl carbon (~21 ppm).

-

Multiple signals in the aromatic region (115-150 ppm).

-

A signal for the carbonyl carbon (C4) in the quinolone tautomer, which would be significantly downfield (>170 ppm).[12]

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule.

-

A broad absorption band in the range of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the enol tautomer and the N-H stretch of the keto tautomer.

-

A strong absorption band around 1640-1660 cm⁻¹, characteristic of the C=O stretch of the quinolone form.[12]

-

Absorptions in the 1500-1620 cm⁻¹ range due to C=C and C=N stretching vibrations within the aromatic system.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the synthesized compound.

-

The expected monoisotopic mass for C₁₆H₁₃NO is 235.10 g/mol .[14][15]

-

High-resolution mass spectrometry (HRMS) should provide a mass measurement with high accuracy, further confirming the elemental composition.

Chromatographic and Physical Analysis

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the gold standard for determining the purity of the final compound.[16] A single, sharp peak in the chromatogram indicates a high degree of purity. The retention time is a characteristic property of the compound under specific chromatographic conditions.

Melting Point: The melting point is a crucial indicator of purity. A sharp melting point range close to the literature value suggests a pure compound. Impurities will typically cause a depression and broadening of the melting point range.

Summary of Expected Analytical Data

| Technique | Parameter | Expected Result |

| Formula | Molecular Formula | C₁₆H₁₃NO[14] |

| Mass Spec | Molecular Weight | 235.28 g/mol [14] |

| Monoisotopic Mass | 235.0997 g/mol [14] | |

| ¹H NMR | Methyl Protons | Singlet, ~2.4 ppm |

| Aromatic Protons | Multiplets, 7.0-8.5 ppm | |

| OH/NH Proton | Broad Singlet, >10 ppm | |

| IR | O-H / N-H Stretch | Broad, 2500-3300 cm⁻¹ |

| C=O Stretch | ~1650 cm⁻¹ | |

| HPLC | Purity | >95% (single peak) |

Characterization Workflow Visualization

Caption: A comprehensive workflow for compound characterization.

Conclusion

This guide has detailed a robust and well-established methodology for the synthesis of this compound via the Conrad-Limpach reaction. By understanding the underlying mechanism and the rationale for specific experimental conditions, researchers can confidently execute this synthesis. The outlined comprehensive characterization workflow, employing a combination of spectroscopic and chromatographic techniques, provides a rigorous framework for validating the structural identity and ensuring the high purity of the final product. This foundational knowledge is critical for the subsequent application of this versatile scaffold in drug discovery and materials science research.

References

[2] Benchchem. Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction. Benchchem. [3] Katona, A., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 27(5), 1537. [1] IIP Series. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [6] Wikipedia. (2023). Conrad–Limpach synthesis. In Wikipedia. [17] Wikipedia. (2023). Doebner–Miller reaction. In Wikipedia. [18] Jia, Y., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(1), 75-80. [19] SynArchive. Doebner-Miller Reaction. SynArchive. [7] SynArchive. Conrad-Limpach Synthesis. SynArchive. [5] Bunce, R. A., et al. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Synthetic Communications, 39(9), 1593-1599. [10] Bunce, R. A., et al. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. PubMed. [11] Benchchem. Technical Support Center: Purification of Quinoline Derivatives. Benchchem. [8] Name Reactions in Organic Synthesis. Conrad-Limpach Reaction. [20] Walash, M. I., et al. (1983). Determination of Some Quinoline Derivatives with Organic Brominating Agents. Analytical Letters, 16(2), 129-142. [21] Ito, Y., et al. (2006). Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. Journal of Chromatography A, 1136(1), 63-70. [22] ResearchGate. (2019). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/... ResearchGate. [14] National Center for Biotechnology Information. PubChem Compound Summary for CID 730810, this compound. [16] Krasnova, N. S., et al. (2017). Quantitative structure-chromatographic retention correlations of quinoline derivatives. Journal of Chromatography A, 1492, 55-60. [9] ResearchGate. (2014). 4-Hydroxyquinoline/4-oxoquinoline tautomeric equilibrium. ResearchGate. [23] Weitz, F. I., et al. (2011). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. Journal of Chromatography A, 1218(44), 7949-7957. [24] National Center for Biotechnology Information. PubChem Compound Summary for CID 69141, 4-Hydroxyquinoline. Sigma-Aldrich. This compound uses. Sigma-Aldrich. [25] Bhardwaj, N., et al. (2021). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Future Journal of Pharmaceutical Sciences, 7(1), 1-12. [26] Guidechem. This compound 1148-49-8 wiki. Guidechem. [4] Jeremic, S., et al. (2016). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 9, S1865-S1876. [12] ResearchGate. (2013). 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. ResearchGate. [27] Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. [15] PubChemLite. This compound (C16H13NO). PubChemLite. [13] ChemicalBook. 4-Hydroxyquinoline(611-36-9) 1H NMR spectrum. ChemicalBook.

Sources

- 1. iipseries.org [iipseries.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 5. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 7. synarchive.com [synarchive.com]

- 8. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. researchgate.net [researchgate.net]

- 10. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. 4-Hydroxyquinoline(611-36-9) 1H NMR [m.chemicalbook.com]

- 14. This compound | C16H13NO | CID 730810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. PubChemLite - this compound (C16H13NO) [pubchemlite.lcsb.uni.lu]

- 16. Quantitative structure-chromatographic retention correlations of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. synarchive.com [synarchive.com]

- 20. tandfonline.com [tandfonline.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 24. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Page loading... [wap.guidechem.com]

- 27. noveltyjournals.com [noveltyjournals.com]

Spectroscopic data of 4-Hydroxy-6-methyl-2-phenylquinoline (NMR, IR, Mass)

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 4-Hydroxy-6-methyl-2-phenylquinoline (CAS: 1148-49-8). This molecule, a member of the quinoline class, is of significant interest to researchers in medicinal chemistry and materials science. This document synthesizes predictive data based on established principles of spectroscopy and literature values from closely related analogues, offering a robust framework for the structural elucidation and analytical verification of this compound. We will delve into the core techniques of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing not only the spectral data but also the underlying scientific rationale for experimental design and data interpretation.

Molecular Structure and Physicochemical Properties

This compound exists in a tautomeric equilibrium with its quinolinone form, 6-methyl-2-phenyl-1H-quinolin-4-one. This equilibrium is crucial as it influences the spectroscopic features, particularly in IR and NMR spectroscopy. The quinolinone form is often the predominant tautomer in many solvents.

Caption: Tautomerism of the target compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₃NO | [PubChem][1] |

| Molecular Weight | 235.28 g/mol | [PubChem][1] |

| Monoisotopic Mass | 235.099714 Da | [PubChem][1] |

| CAS Number | 1148-49-8 | [PubChem][1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR are indispensable.

Expertise & Experience: The Choice of Solvent

The choice of a deuterated solvent is critical. While CDCl₃ is common, deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for quinolinone-type structures. This is because the acidic protons (N-H and O-H) are less prone to rapid exchange with residual water in DMSO-d₆, allowing for their observation as distinct, albeit sometimes broad, signals. The data presented here is predicted for a DMSO-d₆ solution.

¹H NMR Spectroscopy

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition: Acquire the spectrum at room temperature. A standard pulse sequence is used with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio. A relaxation delay of 2-5 seconds ensures accurate integration.

-

Processing: Process the Free Induction Decay (FID) with a Fourier transform, followed by phase and baseline correction.

Predicted ¹H NMR Data and Interpretation

Table 2: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11.7 | Singlet (broad) | 1H | N-H | The N-H proton of the quinolinone tautomer is expected to be significantly downfield and broadened by quadrupolar coupling and exchange.[2] |

| ~8.1-7.4 | Multiplet | 8H | Ar-H | Aromatic protons from both the quinoline and phenyl rings. Protons adjacent to the nitrogen (H-5) and on the phenyl ring will be in this region. |

| ~7.9 (d) | Doublet | 1H | H-5 | ortho-coupling to H-7. |

| ~7.6 (s) | Singlet | 1H | H-3 | Vinylic proton on the quinolinone ring, appears as a singlet.[2] |

| ~7.5 (m) | Multiplet | 5H | Phenyl-H | Protons of the C2-phenyl group. |

| ~7.4 (d) | Doublet | 1H | H-7 | ortho-coupling to H-5 and meta-coupling to H-8. |

| ~7.2 (s) | Singlet | 1H | H-8 | Appears as a singlet due to its isolated position. |

| ~2.4 | Singlet | 3H | -CH₃ | The methyl group protons at the C6 position, appearing as a sharp singlet. |

Note: The OH proton of the hydroxy tautomer would also appear as a broad singlet, typically downfield.

¹³C NMR Spectroscopy

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Utilize a 100 MHz (or higher) NMR spectrometer.

-

Acquisition: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to obtain a spectrum where all carbon signals appear as singlets. A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Processing: Standard Fourier transform, phasing, and baseline correction are applied.

Predicted ¹³C NMR Data and Interpretation

Table 3: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~177 | C=O (C-4) | The carbonyl carbon of the quinolinone tautomer is highly deshielded and appears far downfield.[2] |

| ~150 | C-2 | Carbon bearing the phenyl group. |

| ~141 | C-8a | Quaternary carbon at the ring junction. |

| ~138 | C-6 | Carbon bearing the methyl group. |

| ~134 | Phenyl C-1' | Quaternary carbon of the phenyl ring attached to C-2. |

| ~132 | C-5 | Aromatic CH carbon. |

| ~130-127 | Phenyl CH | Phenyl ring carbons. |

| ~125 | C-4a | Quaternary carbon at the ring junction. |

| ~123 | C-7 | Aromatic CH carbon. |

| ~118 | C-8 | Aromatic CH carbon. |

| ~108 | C-3 | Vinylic CH carbon.[2] |

| ~21 | -CH₃ | Methyl group carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The tautomerism of this compound makes its IR spectrum particularly informative.

Experimental Protocol: FT-IR (ATR) Analysis

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is collected first.

-

Processing: The data is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

Predicted IR Data and Interpretation

Table 4: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3400-2800 | Broad, Strong | O-H and N-H stretch | This broad region is characteristic of hydrogen-bonded O-H (from the hydroxy tautomer) and N-H (from the quinolinone tautomer) stretching vibrations.[3] |

| 3100-3000 | Medium | Aromatic C-H stretch | Stretching vibrations of C-H bonds on the aromatic rings. |

| 2950-2850 | Weak | Aliphatic C-H stretch | Stretching vibrations of the C-H bonds in the methyl group. |

| ~1660 | Strong, Sharp | C=O stretch (Amide I) | A strong absorption here is a key indicator of the predominance of the quinolin-4-one tautomer.[3] |

| 1620-1580 | Medium-Strong | C=C and C=N stretch | Aromatic ring stretching vibrations. |

| 1500-1400 | Medium-Strong | Aromatic ring stretch | Characteristic absorptions for the quinoline and phenyl ring systems. |

| < 900 | Medium | C-H out-of-plane bend | Bending vibrations that can be indicative of the substitution pattern on the aromatic rings. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the confirmation of its molecular weight and formula. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, such as a Q-TOF or Orbitrap instrument for high-resolution data.

-

Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive ion mode. The ESI process is a "soft" ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation.

-

Data Analysis: Determine the m/z value of the most abundant ion in the spectrum. For HRMS, compare the measured exact mass to the theoretical mass calculated for the molecular formula C₁₆H₁₃NO.

Predicted Mass Spectrometry Data

Table 5: Predicted High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z | Rationale |

| [M+H]⁺ | 236.1070 | Expected within 5 ppm | The protonated molecular ion is the primary species expected in positive mode ESI-MS. Its accurate mass confirms the elemental composition C₁₆H₁₄NO⁺. |

| [M+Na]⁺ | 258.0889 | Expected | Adducts with sodium are common in ESI-MS and can further confirm the molecular weight. |

Proposed Fragmentation Pathway If a higher-energy method like Electron Ionization (EI) or Collision-Induced Dissociation (CID) is used, fragmentation will occur. The stable aromatic rings would require significant energy to fragment.

Caption: Plausible EI fragmentation of the molecular ion.

Integrated Analytical Workflow

The definitive characterization of this compound relies on the synergistic use of these spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Sources

Biological activity of 4-Hydroxy-6-methyl-2-phenylquinoline derivatives

An In-Depth Technical Guide to the Biological Activity of 4-Hydroxy-6-methyl-2-phenylquinoline Derivatives

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged heterocyclic motif that forms the structural core of numerous compounds with a broad spectrum of biological activities.[1][2] This bicyclic aromatic structure is a cornerstone in medicinal chemistry, lending itself to diverse chemical modifications that can fine-tune its pharmacological profile. Within this vast family, this compound derivatives have emerged as a particularly promising class of compounds, demonstrating significant potential in oncology, infectious diseases, and inflammatory conditions.[3][4] The presence of a hydroxyl group at the 4-position, a methyl group at the 6-position, and a phenyl group at the 2-position creates a unique electronic and steric environment, enabling these molecules to interact with a variety of biological targets. This guide provides a comprehensive technical overview of the synthesis, multifaceted biological activities, and therapeutic potential of these derivatives, aimed at researchers, scientists, and drug development professionals.

Synthetic Strategies: Crafting the Core Scaffold

The synthesis of the this compound core is typically achieved through well-established condensation reactions. The Friedländer synthesis is a particularly direct and widely utilized method, involving the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group.[3] For the specific synthesis of the title scaffold, this would commonly involve the reaction of a substituted 2-aminobenzophenone with a suitable ketone or β-ketoester. Alternative routes, such as the Conrad-Limpach reaction, also provide efficient pathways to 4-hydroxyquinolines (quinolones), which are tautomers of the title compounds and share their biological relevance.[5] The ability to readily synthesize the core scaffold and introduce a variety of substituents allows for the creation of large compound libraries essential for structure-activity relationship (SAR) studies.[3]

Anticancer Activity: A Primary Therapeutic Frontier

The most extensively studied biological activity of 4-hydroxyquinoline derivatives is their potential as anticancer agents.[1][6] These compounds have demonstrated potent cytotoxic and antiproliferative effects against a range of human cancer cell lines, including those resistant to conventional chemotherapeutics.[5][7]

Mechanisms of Action

The anticancer effects of these derivatives are often multifactorial. Key mechanisms include:

-

Inhibition of Signaling Pathways: Many quinoline derivatives function as inhibitors of critical signaling pathways that are frequently dysregulated in cancer. One plausible target is the PI3K/AKT pathway, which is central to cell proliferation, survival, and growth.[3][8] By binding to the ATP-binding site of kinases like PI3Kα, these compounds can block downstream signaling, ultimately leading to cell cycle arrest and apoptosis.[9]

-

Targeting G-Quadruplexes: Some 2-phenylquinoline derivatives have been shown to target and stabilize G-quadruplexes.[1][10] These are specialized four-stranded nucleic acid structures found in telomeres and the promoter regions of oncogenes like c-MYC. Stabilization of these structures can inhibit telomerase activity and suppress oncogene transcription, thereby halting cancer cell proliferation.[10]

Structure-Activity Relationship (SAR)

SAR studies have revealed that the nature and position of substituents on both the quinoline and the 2-phenyl rings significantly influence anticancer activity.[1][11]

-

Substitution on the Quinoline Ring: The presence of specific groups on the quinoline nucleus can modulate cytotoxicity. For instance, C-6 substituted 2-phenylquinolines have shown significant activity against prostate (PC3) and cervical (HeLa) cancer cell lines.[11]

-

Lipophilicity: A direct relationship has been observed between the lipophilicity (cLogP) of aromatic quinoline derivatives and their cytotoxic effects. Higher lipophilicity often correlates with better IC₅₀ values, particularly in HeLa and PC3 cells.[11]

-

Side Chains: The addition of aminomethylphenyl side chains to the 2-phenylquinoline core can enhance antiproliferative activity, with the specific nature of the amine and the length of the linker playing a role in potency.[10]

Quantitative Data Summary: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various quinoline derivatives against several human cancer cell lines, demonstrating their potency.

| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide | HCT-116 (Colon) | 4.9 - 5.3 | [8] |

| 2-(3,4-methylenedioxyphenyl)quinoline derivative | PC3 (Prostate) | 31.37 | [11] |

| 6-substituted 2-phenylquinoline derivative | HeLa (Cervical) | 8.3 | [11] |

| 2,4-bis{4-[(3-dimethylaminopropyl)aminomethyl]phenyl}-6-phenylquinoline | HeLa (Cervical) | 0.50 | [10] |

| Modified 4-hydroxyquinolone analogue (Compound 3g) | HCT116 (Colon) | Promising | [7] |

Experimental Protocol: MTT Cell Viability Assay

This protocol is a standard colorimetric assay for assessing the cytotoxic effect of a compound on cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., HCT116, A549, PC3, MCF-7) into 96-well plates at a density of 10,000 cells per well and incubate for 24 hours to allow for attachment.[7]

-

Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). Create a series of dilutions in the culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 500 µM).[7]

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate the plates for 48 hours.[7][9]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.[7]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.[9]

Antimicrobial Activity: Combating Pathogens

The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery.[6][12] Derivatives of this compound have been synthesized and evaluated for their ability to inhibit the growth of pathogenic bacteria.[4][12]

Mechanism and SAR

The antimicrobial action of quinolines can involve various mechanisms, including the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. The antimicrobial activity of 2-phenylquinoline derivatives is highly dependent on the nature and position of substituents on both the quinoline and phenyl rings.[1] For example, certain novel heterocyclic derivatives synthesized from 4-hydroxy-6-methylquinoline-3-carbaldehyde have shown moderate to potent activity against different bacterial species.[12] Some synthesized 4-methyl-2-(4-substituted phenyl)quinoline derivatives have also demonstrated significant antibacterial activity.[4]

Quantitative Data Summary: Antimicrobial Efficacy

The minimum inhibitory concentration (MIC) is the primary quantitative measure of a compound's antimicrobial potency.

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| 4-methyl-2-(4-substituted phenyl)quinoline derivatives | E. coli & P. aeruginosa | 25 - 50 | [4] |

| Quinoline-based hydroxyimidazolium hybrid | S. aureus | 2 | [6] |

| Quinoline-based hydroxyimidazolium hybrid | M. tuberculosis H37Rv | 10 | [6] |

| HT61 (a quinoline derivative) | S. aureus Biofilms | Effective | [13] |

Experimental Protocol: Broth Microdilution for MIC Determination

-

Prepare Bacterial Inoculum: Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB.

-

Inoculation: Add an equal volume of the standardized bacterial inoculum to each well. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory and Neuroprotective Effects

Emerging research highlights the potential of quinoline derivatives in modulating inflammatory responses and protecting against neuronal damage.[14][15] These activities are often linked through the common pathway of mitigating oxidative stress and inflammation.

Mechanism of Action

Dihydroquinoline derivatives have been shown to exert neuroprotective effects by inhibiting oxidative stress, which in turn reduces the inflammatory response and apoptosis.[15][16] For instance, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline, a related structure, alleviates oxidative stress and NF-κB-mediated inflammation in animal models of Parkinson's disease.[14] This is achieved by downregulating the expression of pro-inflammatory cytokines like TNF-α and IL-1β and inhibiting the activation of the NF-κB transcription factor, a key regulator of the inflammatory response.[14][17]

Experimental Evidence

In a rat model of cerebral ischemia/reperfusion, a dihydroquinoline derivative inhibited inflammation by decreasing myeloperoxidase activity and the expression of interleukins and Nfkb2.[15] Similarly, in models of acetaminophen-induced liver injury, a related quinoline derivative demonstrated anti-inflammatory properties by reducing oxidative stress and decreasing levels of pro-inflammatory cytokine mRNA.[17]

Conclusion and Future Directions

The this compound scaffold represents a versatile and highly valuable platform for the development of new therapeutic agents. The derivatives have demonstrated a remarkable range of biological activities, with particularly compelling evidence for their anticancer potential through mechanisms such as kinase inhibition and G-quadruplex stabilization. Furthermore, their antimicrobial, anti-inflammatory, and neuroprotective properties underscore their broad therapeutic promise.

Future research should focus on lead optimization to enhance potency and selectivity for specific biological targets. In-depth mechanistic studies are required to fully elucidate the signaling pathways involved. While in vitro data is promising, comprehensive in vivo studies are essential to validate the efficacy and safety of these compounds in preclinical models, paving the way for their potential translation into clinical candidates.

References

- A Comparative Guide to the Structure-Activity Relationship of 2-Phenylquinoline Deriv

- Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing). (URL: )

- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - MDPI. (URL: )

- Synthesis and Antimicrobial Activities of Some New Heterocyclic Derivatives from 4-Hydroxy-6-methylquinoline-3-carbaldehyde - Pure Help Center. (URL: )

- New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex - PMC - NIH. (URL: )

- Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - NIH. (URL: )

- 2-(4-Hydroxy-phenyl)-quinolin-6-ol|Research Chemical - Benchchem. (URL: )

- Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)

- Synthesis and antibacterial activity of 5- and 6-hydroxy substituted 4-aminoquinolines and deriv

- Validating the Anticancer Activity of 6-Chloro-2-phenylquinolin-4-ol: An In Vitro Compar

- biological evaluation of synthesized 7-Bromo-4-hydroxy-2-phenylquinoline compounds - Benchchem. (URL: )

- Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl)

- Biological activities of quinoline deriv

- Application Notes and Protocols for 7-Bromo-4-hydroxy-2-phenylquinoline in Cancer Research - Benchchem. (URL: )

- 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease - MDPI. (URL: )

- Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms - PubMed. (URL: )

- Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion - PubMed. (URL: )

- Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion. (URL: )

- 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in R

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]

- 13. Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson’s Disease [mdpi.com]

- 15. Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cris.bgu.ac.il [cris.bgu.ac.il]

- 17. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Photophysical Properties of Substituted 4-Hydroxyquinolines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-hydroxyquinoline scaffold is a privileged heterocyclic structure fundamental to numerous fields, from medicinal chemistry to materials science.[1][2] Its derivatives are recognized for a wide array of pharmacological activities, including antibacterial, anticancer, and neuroprotective effects.[1] Beyond their therapeutic potential, these compounds often exhibit intriguing photophysical properties, making them valuable as fluorescent probes for bioimaging, chemosensing, and diagnostics.[2][3][4][]

This guide provides a comprehensive exploration of the core principles governing the photophysical behavior of substituted 4-hydroxyquinolines. Authored from the perspective of a senior application scientist, it synthesizes theoretical foundations with practical, field-proven experimental methodologies. We will dissect the intricate relationship between chemical structure and spectroscopic properties, explain the causality behind experimental choices, and provide detailed protocols for accurate characterization.

The 4-Hydroxyquinoline Core: Tautomerism and Electronic Transitions

The photophysical behavior of 4-hydroxyquinolines is intrinsically linked to their structural dynamics, particularly the keto-enol tautomerism. The molecule can exist in equilibrium between the 4-hydroxyquinoline (enol) form and the 4-quinolone (keto) form. In neutral solutions, the keto form is generally the major tautomeric structure for the ground, excited singlet, and triplet states.[6][7] This equilibrium is crucial as it dictates the molecule's electronic and spectroscopic properties.

The characteristic UV-Vis absorption and fluorescence arise from π-π* electronic transitions within the aromatic system. The specific wavelengths of absorption (λ_abs_) and emission (λ_em_) are sensitive to the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Alterations to the molecular structure through substitution can systematically tune this energy gap, thereby modifying the compound's color of absorption and emission.

The Role of Substituents in Modulating Photophysical Properties

The strategic placement of substituents on the quinoline ring is the primary method for tuning the photophysical properties of these molecules. The nature and position of the substituent dictate its effect on the electronic distribution and, consequently, the spectroscopic output.[8]

Electronic Effects: Donors and Withdrawers

-

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or acetyl (-COCH₃) decrease the electron density of the aromatic system. When placed on the benzene ring portion of the quinoline, EWGs can cause a bathochromic (red) shift in the absorption spectra.[8] This shift occurs because EWGs stabilize the LUMO more than the HOMO, reducing the HOMO-LUMO energy gap.

-

Electron-Donating Groups (EDGs): Groups such as hydroxyl (-OH), methoxy (-OCH₃), or amino (-NH₂) increase the electron density. EDGs tend to raise the energy of the HOMO more significantly than the LUMO, which can also lead to a red shift in spectra. The interplay between EDGs and EWGs on the same molecule can induce significant intramolecular charge transfer (ICT) upon excitation, often resulting in large Stokes shifts and high sensitivity to the local environment.[9]

Positional Effects

The position of substitution is as critical as the substituent's electronic nature. For instance, substitution on the benzene ring (positions 5, 6, 7, 8) versus the pyridone ring (positions 2, 3) will have distinct effects due to their different electronic environments within the core structure. Computational studies, such as Density Functional Theory (DFT), are often employed to predict how substitution at various positions will alter the stability and electronic properties of the resulting tautomers.[10]

Solvatochromism: The Influence of the Environment

Solvatochromism describes the change in a substance's color (its absorption or emission spectra) with a change in solvent polarity.[11] Substituted 4-hydroxyquinolines, especially those with significant ICT character, often exhibit strong solvatochromism.[12]

In polar solvents, the excited state, which is typically more polar than the ground state, is stabilized. This stabilization lowers the energy of the excited state, resulting in a bathochromic (red) shift in the fluorescence emission spectrum.[12] For example, a fluorescence spectral peak of one derivative was observed to redshift by 16 nm as solvent polarity increased.[12] This property is highly valuable for developing fluorescent probes that can report on the polarity of their microenvironment, such as within a cell membrane or a protein binding pocket.[13]

Experimental Characterization: A Methodological Guide

Accurate and reproducible characterization of photophysical properties is paramount. The following section provides step-by-step protocols for essential spectroscopic measurements.

Steady-State Spectroscopy

Steady-state measurements provide foundational information about the absorption and emission properties of a molecule.

3.1.1. UV-Vis Absorption Spectroscopy Protocol

This technique measures the amount of light absorbed by a sample at different wavelengths.

-

Instrument Preparation: Turn on the spectrophotometer (e.g., Shimadzu UV-1800) and allow the lamps to warm up for at least 20-30 minutes for stabilization.[12]

-

Sample Preparation:

-

Prepare a stock solution of the 4-hydroxyquinoline derivative in a high-purity solvent (e.g., DMSO, ethanol, or acetonitrile) at a concentration of ~1 mM.

-

From the stock, prepare a dilute solution (e.g., 1-10 µM) in the desired solvent using a 1 cm path length quartz cuvette. The final absorbance at the maximum (λ_max_) should ideally be between 0.1 and 1.0.

-

-

Measurement:

-

Fill a reference cuvette with the pure solvent to record a baseline.

-

Place the sample cuvette in the spectrophotometer.

-

Scan a wavelength range that covers the expected absorption, typically from 200 to 700 nm.[12]

-

Record the wavelength of maximum absorbance (λ_abs_ or λ_max_) and the corresponding absorbance value.

-

-

Data Analysis: Use the Beer-Lambert law (A = εcl) to calculate the molar extinction coefficient (ε), a measure of how strongly the compound absorbs light at a given wavelength.

3.1.2. Fluorescence Spectroscopy Protocol

This technique measures the light emitted by a sample after it has absorbed light.

-

Instrument Preparation: Turn on the spectrofluorometer (e.g., JASCO FP-8200) and allow the excitation lamp (typically Xenon) to stabilize.[12]

-

Sample Preparation:

-

Measurement:

-

Set the excitation wavelength (λ_ex_), which is typically the λ_abs_ determined from the UV-Vis spectrum.

-

Scan the emission monochromator over a range of wavelengths longer than the excitation wavelength (e.g., if λ_ex_ is 350 nm, scan from 360 nm to 700 nm).

-

Record the wavelength of maximum emission intensity (λ_em_).

-

-

Data Analysis: The resulting spectrum shows the fluorescence intensity versus wavelength. The difference between λ_abs_ and λ_em_ is the Stokes shift.

Visualization 1: General Spectroscopic Workflow

Caption: Workflow for basic photophysical characterization.

Fluorescence Quantum Yield (Φ_F_) Determination

The fluorescence quantum yield is a critical parameter that quantifies the efficiency of the fluorescence process. It is the ratio of photons emitted to photons absorbed.[14] The relative method, using a well-characterized standard, is most common.[14][15]

Protocol for Relative Quantum Yield Measurement (Comparative Method) [14][16]

-

Select a Standard: Choose a reference compound with a known quantum yield (Φ_ST_) that absorbs and emits in a similar spectral region to your test compound (Φ_X_). Quinine sulfate in 0.1 M H₂SO₄ (Φ_ST_ = 0.54) is a common standard for the UV-blue region.

-

Prepare a Series of Solutions:

-

Prepare five to six solutions of both the standard and the test compound in the same solvent with increasing concentrations.

-

The absorbances of these solutions at the chosen excitation wavelength should be kept low (e.g., 0.02, 0.04, 0.06, 0.08, 0.10) to ensure linearity and avoid inner-filter effects.[14]

-

-

Measure Absorbance and Fluorescence:

-

For each solution, measure the absorbance at the excitation wavelength (λ_ex_).

-

Record the fluorescence emission spectrum for each solution using the same λ_ex_ and identical instrument settings (e.g., slit widths).

-

-

Data Analysis:

-

Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

-

For both the standard and the test compound, plot the integrated fluorescence intensity versus absorbance. The resulting plots should be linear.

-

Determine the gradient (slope) of each line (Grad_X_ for the test sample, Grad_ST_ for the standard).

-

Calculate the quantum yield of the test sample using the following equation:[14]

Φ_X_ = Φ_ST_ × (Grad_X_ / Grad_ST_) × (η_X_² / η_ST_²)

Where η is the refractive index of the solvent used for the test (X) and standard (ST) solutions. If the same solvent is used, the refractive index term cancels out.

-

Visualization 2: Quantum Yield Determination

Caption: Comparative method for quantum yield measurement.

Data Summary: Influence of Substitution Patterns

The following table summarizes representative data illustrating how different substituents can affect the key photophysical properties of the 4-hydroxyquinoline scaffold. Note: These are illustrative values based on trends reported in the literature; actual values are highly dependent on the specific molecule and solvent.[8][9]

| Compound | Substituent(s) | Solvent | λ_abs_ (nm) | λ_em_ (nm) | Stokes Shift (nm) | Φ_F_ (Quantum Yield) |

| 4-Hydroxyquinoline (Parent) | None | Ethanol | ~315 | ~350 | ~35 | Low (~0.05) |

| 6-Nitro-4-hydroxyquinoline | 6-NO₂ (EWG) | DMSO | ~380 | ~450 | ~70 | Moderate (~0.20) |

| 7-Methoxy-4-hydroxyquinoline | 7-OCH₃ (EDG) | Ethanol | ~330 | ~390 | ~60 | Moderate (~0.35) |

| 2-Phenyl-4-hydroxyquinoline | 2-Phenyl (Aryl) | Chloroform | ~340 | ~410 | ~70 | High (~0.60) |

| 8-Nitro-6-amino-4-HQ | 8-NO₂ (EWG), 6-NH₂ (EDG) | Acetonitrile | ~420 | ~550 | ~130 | Variable (ICT) |

Applications in Drug Development and Research

The tunable photophysical properties of substituted 4-hydroxyquinolines make them highly attractive for a range of advanced applications:

-

Fluorescent Probes and Sensors: Their sensitivity to the local environment (solvatochromism) allows for the design of probes that can report on changes in polarity, viscosity, or the presence of specific metal ions.[2][3] For instance, the quinoline scaffold is known to coordinate with metal ions, leading to changes in fluorescence that can be used for sensing.[3]

-

Bioimaging: Bright and photostable 4-hydroxyquinoline derivatives can be used as fluorescent labels for imaging specific cellular components or tracking biological processes in living cells.[2][3][]

-

Theranostics: Compounds can be designed to have both a therapeutic action (e.g., anticancer activity) and a fluorescent reporting function, enabling simultaneous treatment and monitoring.

Conclusion

Substituted 4-hydroxyquinolines represent a versatile and powerful class of fluorophores. A deep understanding of the interplay between their chemical structure, substituent effects, and the surrounding environment is essential for harnessing their full potential. By combining rational design with rigorous experimental characterization using the protocols outlined in this guide, researchers can develop novel molecular tools tailored for specific applications in drug discovery, diagnostics, and fundamental biological research. The principles of electronic tuning and environmental sensitivity provide a robust framework for innovation in this exciting area of chemical science.

References

-

Exploring the Solvatochromism in Hydroxyquinoline Derivative: An Experimental and Simulated DFT Study. (2024). ResearchGate. [Link]

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). PubMed Central. [Link]

-

Determination of Fluorescence Quantum Yield of a Fluorophore. (n.d.). Virtual Labs. [Link]

-

Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. (2009). PubMed. [Link]

-

A Guide to Recording Fluorescence Quantum Yields. (n.d.). HORIBA. [Link]

-

4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions. (n.d.). ResearchGate. [Link]

-

Fluorescence Quantum Yields—Methods of Determination and Standards. (n.d.). ResearchGate. [Link]

-

Spectroscopic characterization and photoinduced processes of 4-oxoquinoline derivatives. (2011). Journal of Photochemistry and Photobiology A: Chemistry. [Link]

-

Fluorescence quantum yield measurement. (2021). JASCO Global. [Link]

-

DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. (n.d.). Agilent Technologies. [Link]

-

Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. (2023). Avanti Publishers. [Link]

-

The Synthesis of 4-Hydroxyquinolines.1 I. Through Ethoxymethylenemalonic Ester. (1945). Journal of the American Chemical Society. [Link]

-

Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline. (2009). ResearchGate. [Link]

-

Solvatochromism as a new tool to distinguish structurally similar compounds. (2018). PubMed Central. [Link]

-

Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. (2018). MDPI. [Link]

-

A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect and NBO Analysis. (2013). ResearchGate. [Link]

-

Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. (2013). PubMed Central. [Link]

-

Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. (2013). ResearchGate. [Link]

-

Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity. (2011). National Institutes of Health. [Link]

-

A rhodamine-based fluorescent probe bearing 8-hydroxyquinoline group for the highly selective detection of Hg2+ and its practica. (2024). RSC Publishing. [Link]

-

Fluorescent Probes for Disease Diagnosis. (2021). ACS Publications. [Link]

-

Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties. (2019). PubMed Central. [Link]

-

Solvatochromic study of 2-hydroxy-4-methylquinoline for the determination of dipole moments and solute–solvent interactions. (2013). ResearchGate. [Link]

-

Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. (2013). Semantic Scholar. [Link]

-

Studies of Substituents Impact on the Photophysical Properties of 8-Hydroxyquinoline Derivatives. (2015). ResearchGate. [Link]

-

Solvent-Responsive Luminescence of an 8-Hydroxyquinoline-Modified 1H-Imidazo[4,5-f][12][17]phenanthroline Ligand and Its Cu(I) Complexes: Excited-State Mechanisms and Structural Effects. (2023). MDPI. [Link]

Sources

- 1. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. crimsonpublishers.com [crimsonpublishers.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 6. Experimental and quantum chemical study of photochemical properties of 4-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Selective synthesis of substituted amino-quinoline derivatives by C-H activation and fluorescence evaluation of their lipophilicity-responsive properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. static.horiba.com [static.horiba.com]

- 15. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 16. agilent.com [agilent.com]

- 17. jasco-global.com [jasco-global.com]

Crystal structure analysis of 4-Hydroxy-6-methyl-2-phenylquinoline

An In-Depth Technical Guide to the Crystal Structure Analysis of 4-Hydroxy-6-methyl-2-phenylquinoline

Foreword: The Architectural Blueprint of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks are deemed "privileged structures" due to their ability to bind to multiple, diverse biological targets. The 4-hydroxy-2-quinolone scaffold is one such entity, forming the core of compounds with a vast spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] Understanding the precise three-dimensional architecture of these molecules is not merely an academic exercise; it is the cornerstone of rational drug design, enabling the optimization of molecular interactions with target proteins.

This guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction analysis of this compound, a representative member of this important class. We will proceed from chemical synthesis and crystallization to data acquisition, structure elucidation, and the interpretation of its intricate supramolecular assembly. The methodologies and analyses presented herein are designed to be a self-validating system, grounded in established principles and authoritative standards, to guide researchers in the structural characterization of novel chemical entities.

Part 1: Synthesis and Single-Crystal Growth

The journey to a crystal structure begins with the synthesis of a high-purity compound and the subsequent, often challenging, task of growing X-ray quality single crystals.

Synthesis of this compound

The synthesis of 4-hydroxyquinoline derivatives can be achieved through several established routes. A common and effective method involves the cyclization of an appropriate aniline with a β-ketoester, followed by thermal rearrangement. The following protocol is a generalized procedure adapted from known syntheses of similar quinoline systems.[2][3]

Experimental Protocol: Synthesis

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine p-toluidine (1 equivalent) and ethyl benzoylacetate (1.1 equivalents) in a suitable high-boiling point solvent such as diphenyl ether or Dowtherm A.

-

Condensation: Heat the mixture to approximately 150 °C for 1-2 hours to facilitate the initial condensation reaction, forming the intermediate enamine.

-

Cyclization: Increase the temperature to reflux (approx. 250-260 °C) for 30-60 minutes. This high temperature promotes the intramolecular cyclization to form the quinoline ring system.

-

Isolation and Purification: Allow the reaction mixture to cool to room temperature, which should induce precipitation of the product. Dilute the mixture with hexane to facilitate further precipitation. Collect the crude solid by vacuum filtration and wash thoroughly with hexane to remove the high-boiling solvent.

-

Recrystallization: Purify the crude product by recrystallization from a suitable solvent like ethanol or a dimethylformamide (DMF)/ethanol mixture to yield pure this compound.[4]

Cultivating X-Ray Quality Single Crystals

The quality of the diffraction data is directly dependent on the quality of the single crystal.[5] The primary objective is to grow a crystal with well-defined faces, no visible cracks or defects, and dimensions typically in the range of 0.1 to 0.3 mm.[5] The key principle is to allow crystals to form slowly from a slightly supersaturated solution.[6]

Experimental Protocol: Slow Evaporation Crystallization

-

Solvent Selection: Choose a solvent in which the compound is moderately soluble. Highly soluble compounds tend to precipitate too quickly, leading to small or poorly formed crystals.[6] For the title compound, solvents such as ethanol, methanol, or ethyl acetate are good starting points.

-

Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent at room temperature. Gentle warming can be used to dissolve the solid completely.

-

Filtration: Filter the solution through a syringe filter (0.22 µm pore size) into a clean, dust-free vial. This step is critical to remove any particulate matter that could act as unwanted nucleation sites.[6]

-

Slow Evaporation: Cover the vial with parafilm and puncture it with 2-3 small holes using a fine needle. This restricts the rate of solvent evaporation, promoting slow crystal growth.[5]

-

Incubation: Place the vial in a location free from vibrations and significant temperature fluctuations. Allow the solvent to evaporate over several days to weeks.

-

Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a spatula or pipette.

Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the precise arrangement of atoms in a crystalline solid.[7] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.

The Foundational Principle: Bragg's Law

When X-rays interact with a crystal, they are diffracted by the planes of atoms in the crystal lattice. Constructive interference occurs only when the path difference between X-rays scattered from adjacent planes is an integer multiple of the wavelength, a condition described by Bragg's Law:

nλ = 2d sin(θ)

where n is an integer, λ is the wavelength of the X-rays, d is the spacing between the crystal lattice planes, and θ is the angle of incidence.[7] By systematically rotating the crystal and collecting the diffracted X-rays, a complete three-dimensional map of the electron density can be constructed.

Experimental Workflow: From Crystal to Structure

The following protocol outlines the standard procedure for data collection and structure refinement using a modern area-detector diffractometer.

Experimental Protocol: Data Collection and Refinement

-

Crystal Mounting: Select a high-quality single crystal under a microscope and mount it on a goniometer head using a suitable cryoprotectant oil.[5]

-

Data Collection:

-

Mount the goniometer head on the diffractometer. A stream of cold nitrogen gas (e.g., at 150 K) is often used to minimize thermal motion of the atoms and protect the crystal from radiation damage.[8]

-

Perform an initial unit cell determination.

-

Collect a full sphere of diffraction data by rotating the crystal through a series of frames (ω and φ scans).

-

-

Data Reduction:

-

Integrate the raw diffraction images to determine the intensity and position of each reflection.

-

Apply corrections for factors such as polarization, Lorentz effects, and absorption.

-

-

Structure Solution:

-

Structure Refinement:

-

Refine the initial model against the experimental data using full-matrix least-squares on F². This iterative process adjusts atomic positions, displacement parameters, and other variables to minimize the difference between the observed and calculated structure factors. SHELXL is the standard program for this task.[9][10]

-

Locate hydrogen atoms from the difference Fourier map and refine them using appropriate constraints.

-

-

Validation: Assess the quality of the final structure using metrics such as R-factors, goodness-of-fit (S), and residual electron density.

Visualization: SC-XRD Workflow

Caption: Workflow for single-crystal X-ray structure determination.

Part 3: Crystal Structure Elucidation and Discussion

While a published structure for the exact title compound is not available, we can analyze the crystallographic data of a very close analogue, 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one , to illustrate the key structural features expected.[9] The substitution pattern is slightly different, but the core quinoline scaffold and key functional groups (hydroxyl, phenyl) are present, making it an excellent representative model.

Crystallographic Data Summary

The following table summarizes the key crystallographic data for the representative analogue.[9]

| Parameter | Value |

| Chemical Formula | C₁₆H₁₃NO₂ |

| Formula Weight | 251.27 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.1787 (2) |

| b (Å) | 8.2696 (2) |

| c (Å) | 12.3665 (4) |

| β (°) | 101.632 (2) |

| Volume (ų) | 618.89 (3) |

| Z (Molecules/Unit Cell) | 2 |

| Temperature (K) | 293 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Reflections Collected | 2580 |

| Independent Reflections | 1479 |

| Final R₁ [I > 2σ(I)] | 0.039 |

| wR₂ (all data) | 0.102 |

Molecular Geometry

The quinoline ring system is approximately planar, a common feature for such aromatic systems.[9][10] In the analogue structure, the maximum deviation from the least-squares plane is a mere 0.059 Å for the nitrogen atom.[9] A significant structural feature is the dihedral angle between the plane of the quinoline system and the attached phenyl ring. In the analogue, this angle is 62.16°, indicating a substantial twist.[9] This torsion is a result of steric hindrance between the ortho-hydrogens of the phenyl ring and the quinoline core, and it has profound implications for the molecule's overall shape and potential receptor binding modes.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing is not a random arrangement but a highly ordered lattice governed by specific intermolecular interactions. For quinoline derivatives, hydrogen bonding and π-π stacking are the dominant forces.[11][12]

-

Hydrogen Bonding: The most significant interaction in the analogue's crystal structure is a classic O—H⋯O hydrogen bond. The hydroxyl group (donor) of one molecule interacts with the carbonyl oxygen (acceptor) of an adjacent molecule. This interaction, with a donor-acceptor distance of 2.655 Å, links the molecules into infinite one-dimensional chains running along the b-axis.[9] This type of strong, directional interaction is a primary determinant of the crystal packing.

-

π-π Stacking: While not explicitly detailed as the primary interaction for the analogue, π-π stacking is very common in the crystal structures of planar aromatic systems like quinoline.[8] These interactions involve the face-to-face or offset stacking of the aromatic rings, contributing to the overall stability of the crystal lattice.

Visualization: Key Intermolecular Interactions

Caption: Dominant intermolecular forces in quinoline crystal packing.

Part 4: Implications for Drug Development

The detailed structural information obtained from SC-XRD analysis is invaluable for drug development professionals.

-

Structure-Activity Relationship (SAR): The precise bond lengths, angles, and torsion angles provide a rigid 3D model of the molecule. This allows for a deeper understanding of SAR data. For instance, the observed 62.16° twist of the phenyl ring is a key pharmacophoric feature that can be correlated with biological activity.[9]

-

Rational Drug Design: The hydrogen bonding pattern reveals the key donor and acceptor sites. In our example, the hydroxyl group is a potent hydrogen bond donor, and the carbonyl (or heterocyclic nitrogen in other quinolines) is an acceptor.[9] Drug designers can use this information to design new analogues that mimic these interactions in a target's binding site or, conversely, to block these sites to prevent off-target effects.

-

Polymorphism and Formulation: The study of crystal packing can reveal the potential for polymorphism—the ability of a compound to exist in multiple crystal forms. Different polymorphs can have different solubilities and bioavailabilities, making crystal structure analysis a critical step in drug formulation and development.

Conclusion

The crystal structure analysis of this compound, illuminated here through a close analogue, provides a definitive blueprint of its molecular and supramolecular architecture. The planar quinoline core, the significantly twisted phenyl substituent, and the dominant role of O—H⋯O hydrogen bonding are key features that define its solid-state conformation and packing. This atomic-level insight is fundamental, bridging the gap between molecular structure and biological function and empowering scientists to design the next generation of quinoline-based therapeutics with greater precision and efficacy.

References

-

Kubicki, M., & Codding, P. W. (2022). Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. National Institutes of Health. [Link]

-

Wójcik, J., et al. (n.d.). Sensitivity of Intra- and Intermolecular Interactions of Benzo[h]quinoline from Car–Parrinello Molecular Dynamics and Electronic Structure Inspection. MDPI. [Link]

-

Kafka, S., et al. (2013). 4-Hydroxy-1-methyl-3-phenylquinolin-2(1H)-one. National Institutes of Health. [Link]

-

ResearchGate. (n.d.). The intermolecular interactions (hydrogen bonds) of compound 3n, shown with green lines. ResearchGate. [Link]

-

Illyés, E., et al. (2023). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. MDPI. [Link]

-

ResearchGate. (n.d.). X-ray and quantum-topological studies of intermolecular interactions in partially fluorinated quinoline crystals. ResearchGate. [Link]

-

ResearchGate. (n.d.). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. ResearchGate. [Link]

-

University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry, UZH. [Link]

-

Fun, H. K., et al. (2010). Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. National Institutes of Health. [Link]

-

PubChemLite. (n.d.). This compound (C16H13NO). PubChemLite. [Link]

-

ResearchGate. (n.d.). Quinoline. ResearchGate. [Link]

-

PubChem. (n.d.). This compound. PubChem. [Link]

-

University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry. [Link]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. [Link]

-